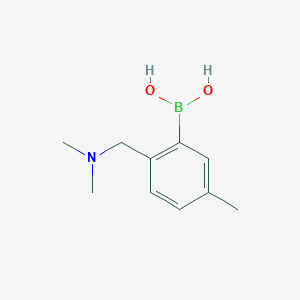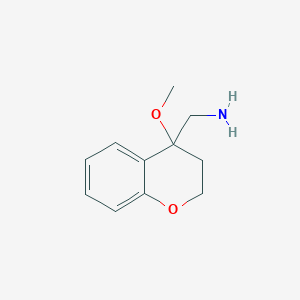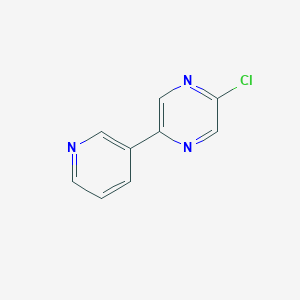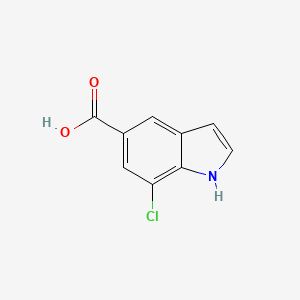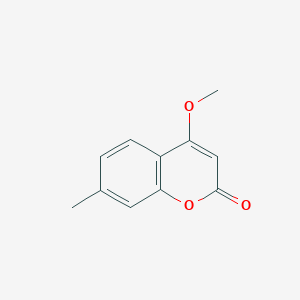
4-Methoxy-7-methyl-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-7-methyl-2H-chromen-2-one is a derivative of coumarin, a class of organic compounds known for their diverse biological activities and applications in various fields. This compound is characterized by a chromenone core structure with methoxy and methyl substituents at the 4 and 7 positions, respectively. Coumarins, including this compound, are widely studied for their potential therapeutic properties and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-7-methyl-2H-chromen-2-one can be achieved through several methods, including the Pechmann condensation. This method involves the reaction of phenols with β-keto esters in the presence of an acid catalyst. For instance, the reaction of 7-hydroxy-4-methyl-2H-chromen-2-one with methoxy reagents under acidic conditions can yield this compound .
Industrial Production Methods: Industrial production of this compound often employs green chemistry principles to minimize environmental impact. Mechanochemical synthesis, which involves the use of mechanical energy to drive chemical reactions, is one such method. This approach allows for solvent-free conditions and reduced reaction times, making it an efficient and environmentally friendly option .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methoxy-7-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the chromenone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted chromenones, quinones, and dihydro derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4-Methoxy-7-methyl-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a fluorescent probe in analytical chemistry.
Biology: This compound is used in the study of enzyme interactions and as a marker in biological assays.
Medicine: It exhibits potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Mécanisme D'action
The mechanism of action of 4-Methoxy-7-methyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: It can inhibit enzymes such as DNA gyrase, which is crucial for bacterial DNA replication, thereby exhibiting antimicrobial properties.
Antioxidant Activity: The compound can scavenge free radicals, reducing oxidative stress and inflammation.
Signal Transduction: It may modulate signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer effects.
Comparaison Avec Des Composés Similaires
4-Methoxy-7-methyl-2H-chromen-2-one can be compared with other coumarin derivatives such as:
7-Hydroxy-4-methylcoumarin: Known for its strong fluorescence and use in biochemical assays.
4-Methylumbelliferone: Exhibits significant anti-inflammatory and anticancer activities.
7-Amino-4-methylcoumarin: Commonly used as a fluorescent probe in biophysical research.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C11H10O3 |
|---|---|
Poids moléculaire |
190.19 g/mol |
Nom IUPAC |
4-methoxy-7-methylchromen-2-one |
InChI |
InChI=1S/C11H10O3/c1-7-3-4-8-9(13-2)6-11(12)14-10(8)5-7/h3-6H,1-2H3 |
Clé InChI |
JZWPAAWHMHCTHZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)C(=CC(=O)O2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methylpyrazolo[1,5-a]pyrimidine-3-carbonyl chloride](/img/structure/B15070107.png)
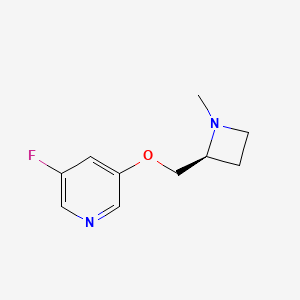
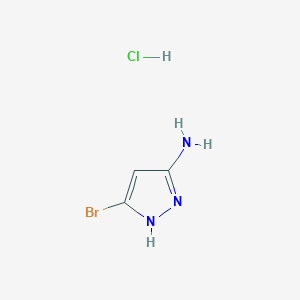
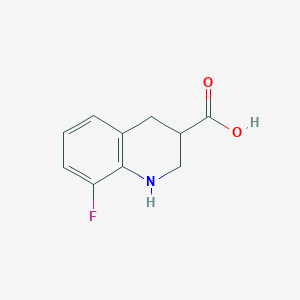

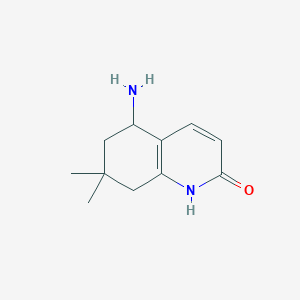
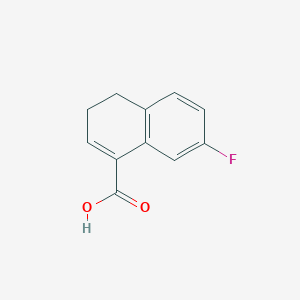

![7-(Hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B15070163.png)
